molecular formula C10H14N4O B11898143 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11898143
M. Wt: 206.24 g/mol
InChI Key: DPNVONHPCRPRLW-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be scaled up for industrial applications, providing an efficient and sustainable method for production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of ethyl, methoxy, and dimethyl groups in the structure enhances its interactions with biological targets and improves its pharmacokinetic properties .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C10H14N4O/c1-5-8-12-13-9-6(2)10(15-4)11-7(3)14(8)9/h5H2,1-4H3

InChI Key

DPNVONHPCRPRLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(=NC(=C2C)OC)C

Origin of Product

United States

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